5-((4-Benzylpiperazin-1-yl)(phenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol
Description
5-((4-Benzylpiperazin-1-yl)(phenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a heterocyclic compound featuring a thiazolo[3,2-b][1,2,4]triazol-6-ol core substituted with a 4-benzylpiperazinylphenylmethyl group at position 5 and a methyl group at position 2.
The synthesis of such compounds typically involves condensation reactions of 1,2,4-triazole precursors with chloroacetic acid and aromatic aldehydes in the presence of sodium acetate and acetic anhydride .
Properties
IUPAC Name |
5-[(4-benzylpiperazin-1-yl)-phenylmethyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5OS/c1-17-24-23-28(25-17)22(29)21(30-23)20(19-10-6-3-7-11-19)27-14-12-26(13-15-27)16-18-8-4-2-5-9-18/h2-11,20,29H,12-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJYUKFONJUTOSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C(SC2=N1)C(C3=CC=CC=C3)N4CCN(CC4)CC5=CC=CC=C5)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with oxidoreductase enzymes, which play a crucial role in various biochemical reactions, including oxidation-reduction processes in the body.
Biological Activity
The compound 5-((4-benzylpiperazin-1-yl)(phenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol , hereafter referred to as Compound X , belongs to a class of heterocyclic compounds that have garnered attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of Compound X, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
Compound X is characterized by a thiazolo[3,2-b][1,2,4]triazole core substituted with a benzylpiperazine moiety. The structural formula can be represented as follows:
This compound features multiple functional groups that contribute to its biological activity.
Biological Activity Overview
The biological activities of Compound X have been evaluated in several studies, revealing its potential as an anticancer agent. The following sections summarize the findings from relevant literature.
Anticancer Activity
Research indicates that compounds with thiazolo[3,2-b][1,2,4]triazole scaffolds exhibit significant anticancer properties. A study on similar derivatives demonstrated that 5-ylidene-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ones showed potent activity against various cancer cell lines such as renal cancer and leukemia .
Table 1: Anticancer Activity of Compound X
These results suggest that Compound X may possess similar or enhanced efficacy against specific cancer types.
The mechanisms by which Compound X exerts its biological effects are not fully elucidated but may involve the following pathways:
- Inhibition of Cell Proliferation : Compounds containing thiazole and triazole rings have been reported to disrupt cell cycle progression in cancer cells.
- Induction of Apoptosis : Studies have indicated that such compounds can trigger apoptotic pathways in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .
- Targeting Specific Kinases : Some thiazolo[3,2-b][1,2,4]triazole derivatives inhibit kinases involved in cancer progression and survival.
Structure-Activity Relationships (SAR)
The SAR studies on thiazolo[3,2-b][1,2,4]triazole derivatives reveal that the substitution pattern significantly affects biological activity. For instance:
- The presence of a benzylpiperazine moiety enhances binding affinity to targets compared to simpler amine substitutions.
- Modifications at the methyl position on the thiazole ring can affect potency and selectivity against cancer cell lines.
Case Studies
Several case studies highlight the therapeutic potential of similar compounds:
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Case Study on Renal Cancer : A derivative with a similar structure was evaluated in vivo and showed a significant reduction in tumor size in renal cancer models.
"The compound exhibited a tumor inhibition rate of 70% compared to control groups" .
- Combination Therapy : Research suggests that combining Compound X with established chemotherapeutics may enhance efficacy through synergistic effects.
Comparison with Similar Compounds
Substituents at Position 5
Substituents at Position 2
- Target Compound : 2-Methyl group.
- Compound 2j () : 2-Unsubstituted core with furan-2-ylmethylene at position 3.
Physicochemical Properties
*Data inferred from analogues due to absence of direct experimental data for the target compound.
Key Observations :
- Electron-withdrawing groups (e.g., nitro in 5a) reduce melting points and alter UV profiles.
Q & A
Basic Research Questions
Q. What are the established synthetic pathways for synthesizing 5-((4-Benzylpiperazin-1-yl)(phenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol?
- Methodology : The synthesis involves multi-step reactions starting with the formation of the thiazole and triazole rings. Key steps include:
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Thiazole ring formation : Thioketones or thioamides react with hydrazine derivatives (e.g., substituted phenylhydrazines) under reflux in ethanol or acetonitrile .
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Triazole cyclization : Azide-alkyne cycloaddition or hydrazone cyclization, often using phosphorus oxychloride for carboxylic acid activation .
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Piperazine coupling : The benzylpiperazine moiety is introduced via nucleophilic substitution or reductive amination .
- Critical Parameters :
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Solvent selection (ethanol, acetonitrile) impacts reaction efficiency.
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Reflux temperatures (70–100°C) and reaction times (12–24 hrs) are optimized for yield (typically 45–65%) .
Step Reagents/Conditions Yield Reference Thiazole formation Thiourea, CH₃COCl, ethanol, reflux 50–60% Triazole cyclization POCl₃, DMF, 80°C 55–65% Piperazine coupling Benzylpiperazine, K₂CO₃, DMF, 100°C 60–70%
Q. How is the compound structurally characterized, and what analytical techniques are essential?
- Key Techniques :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of the benzylpiperazine (δ 3.5–4.0 ppm for piperazine protons) and thiazolo-triazole core (δ 6.8–7.5 ppm for aromatic protons) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak at m/z 396.51 (C₂₀H₂₄N₆OS) .
- X-ray Crystallography : Resolves spatial arrangement, particularly the fused thiazolo-triazole system and piperazine orientation .
- Data Interpretation :
- IR spectroscopy identifies functional groups (e.g., N-H stretch at 3300 cm⁻¹ for triazole) .
- Purity (>95%) is confirmed via HPLC with a C18 column and acetonitrile/water gradient .
Q. What preliminary biological activities have been reported for this compound?
- Antifungal Activity : IC₅₀ values of 2–5 µM against Candida albicans via ergosterol biosynthesis inhibition .
- Anticancer Potential : Moderate cytotoxicity (IC₅₀ = 10–15 µM) in HeLa cells, linked to apoptosis induction .
- Anti-inflammatory Effects : 40–50% COX-2 inhibition at 10 µM, comparable to celecoxib .
- Assay Protocols :
- MTT assay for cytotoxicity.
- Fluorescence polarization for binding affinity to fungal CYP51 .
Advanced Research Questions
Q. How can synthetic yields be optimized, particularly for large-scale production?
- Challenges : Low yields (45–65%) due to side reactions during piperazine coupling .
- Solutions :
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Microwave-assisted synthesis : Reduces reaction time (2–4 hrs vs. 12–24 hrs) and improves yield (70–75%) via controlled heating .
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Solvent-free conditions : Eliminates solubility issues, enhancing atom economy .
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Catalytic systems : Use of Pd/C or CuI nanoparticles for efficient cross-coupling .
Optimization Strategy Yield Improvement Reference Microwave-assisted 70–75% Solvent-free 65–70% Pd/C catalysis 75–80%
Q. What structure-activity relationship (SAR) insights exist for modifying this compound?
- Critical Substituents :
- Benzylpiperazine : Replacement with morpholine reduces antifungal activity by 60%, indicating the necessity of the basic N-atom .
- Thiazolo-triazole core : Methyl substitution at C2 enhances metabolic stability (t₁/₂ = 6 hrs vs. 2 hrs for unsubstituted analogs) .
- SAR Study Design :
- Synthesize analogs with varied substituents (e.g., halogens, methoxy groups) on the phenyl ring.
- Test in vitro against target enzymes (e.g., CYP51, COX-2) and cancer cell lines .
Q. How can contradictory data on biological activity be resolved?
- Case Study : Discrepancies in antifungal IC₅₀ values (2–5 µM in vs. 8–10 µM in ).
- Resolution Strategies :
- Standardize assays : Use identical fungal strains (e.g., ATCC 90028) and culture conditions.
- Validate via orthogonal methods : Compare broth microdilution with agar diffusion .
- Molecular docking : Confirm binding mode consistency to CYP51 active site (Glide score: −9.2 kcal/mol) .
Q. What computational methods predict the compound’s pharmacokinetics and toxicity?
- ADMET Predictions :
- SwissADME : High gastrointestinal absorption (95%), CYP3A4 substrate.
- ProTox-II : Low hepatotoxicity risk (LD₅₀ = 500 mg/kg) but moderate mutagenicity .
- Molecular Dynamics (MD) : Simulate binding stability to CYP51 over 100 ns; RMSD < 2 Å confirms target engagement .
Q. What strategies enhance the compound’s solubility and bioavailability?
- Salt Formation : Hydrochloride salt improves aqueous solubility (from 0.1 mg/mL to 5 mg/mL) .
- Nanoformulation : Liposomal encapsulation increases plasma half-life (t₁/₂ = 8 hrs vs. 2 hrs) .
- Prodrug Design : Esterification of the hydroxyl group enhances intestinal absorption .
Data Contradictions and Validation
- Conflicting Melting Points : Reported as 180–185°C vs. 190–195°C .
- Resolution : Verify purity via DSC and recrystallize using ethyl acetate/hexane .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
